An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid: Synthesis, Properties, and Applications in Advanced Drug Discovery
An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid: Synthesis, Properties, and Applications in Advanced Drug Discovery
CAS Number: 500788-88-5
Abstract
This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. We will delve into its critical physicochemical properties, explore a detailed, field-proven synthetic methodology, and provide explicit protocols for its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Chiral β-Amino Acids
The incorporation of non-natural amino acids into peptide-based therapeutics is a well-established strategy for enhancing pharmacological profiles. Chiral β-amino acids, in particular, are prized for their ability to confer increased stability against enzymatic degradation and to induce specific, stable secondary structures in peptides. Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid, also known as Boc-D-β-o-Tyr-OH, is a valuable building block in this class. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a chiral center at the β-position, and a 2-hydroxyphenyl moiety, makes it a versatile tool for medicinal chemists.
The presence of the 2-hydroxyphenyl group offers a site for further functionalization or can participate in specific receptor interactions, potentially mimicking natural neurotransmitters.[1] The (R)-stereochemistry is crucial for creating enantiomerically pure compounds, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects.[1] This guide will serve as a practical resource for the effective synthesis and utilization of this important synthetic intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is essential for its proper handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 500788-88-5 |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| Appearance | Off-white powder |
| Melting Point | 159-165 °C |
| Optical Rotation | [α]D25 = +42 ± 2º (c=1 in EtOH) |
| Purity (HPLC) | ≥ 99% |
| Storage Conditions | Store at 0-8 °C |
Enantioselective Synthesis: A Technical Protocol
The enantioselective synthesis of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid can be achieved through a multi-step process, with the key chirality-inducing step being the asymmetric hydrogenation of a prochiral enamide precursor. This approach is highly efficient and provides excellent enantioselectivity.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid.
Detailed Experimental Protocol
Step 1: Synthesis of (Z)-2-acetamido-3-(2-hydroxyphenyl)acrylic acid (Enamide Precursor)
This step involves the Erlenmeyer-Plöchl reaction to form an azlactone, followed by hydrolysis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 eq.), N-acetylglycine (1.2 eq.), anhydrous sodium acetate (1.0 eq.), and acetic anhydride (2.5 eq.).
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Reaction Execution: Heat the mixture to 100°C with stirring for 2 hours. The initially solid mixture will become a molten slurry.
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Hydrolysis: After cooling to approximately 80°C, cautiously add a solution of acetone and water (1:1 v/v). Reflux the mixture for 1 hour to hydrolyze the azlactone intermediate.
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Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the enamide precursor as a solid.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This is the critical enantioselective step. The choice of chiral phosphine ligand is paramount for achieving high enantiomeric excess (ee). Ligands such as Me-DuPhos have proven effective for this class of transformation.[2]
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Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a pressure-rated reaction vessel with the enamide precursor (1.0 eq.) and a rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.5-1 mol%).
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Reaction Execution: Degas the vessel and backfill with argon. Add a degassed solvent, typically methanol or toluene. Pressurize the vessel with hydrogen gas (40-50 psi) and stir vigorously at room temperature for 12-24 hours.
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Work-up and Isolation: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude (R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid can be carried forward to the next step, or purified by crystallization if necessary. The enantiomeric excess should be determined at this stage by chiral HPLC.
Step 3: Deprotection and Boc Protection
The final steps involve removing the acetyl group and protecting the resulting free amine with a Boc group.
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Acetyl Deprotection: Reflux the crude product from Step 2 in aqueous hydrochloric acid (e.g., 3M HCl) for 4-6 hours.
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Neutralization and Boc Protection: Cool the solution and neutralize to approximately pH 9-10 with a suitable base (e.g., NaOH or triethylamine). Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) dissolved in a solvent like dioxane or THF.[3] Stir the reaction at room temperature overnight.
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Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).[3] Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid. Purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a valuable building block for Boc-strategy SPPS. The following protocol outlines a typical coupling cycle.
SPPS Workflow Diagram
Caption: A single coupling cycle in Boc-SPPS.
Detailed Coupling Protocol
This protocol assumes a peptide is being synthesized on a suitable resin (e.g., MBHA resin for a C-terminal amide) and the N-terminal Boc group has just been removed.
Materials:
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Deprotected and neutralized peptide-resin
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Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid
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HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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HOBt (1-Hydroxybenzotriazole)
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DIEA (N,N-Diisopropylethylamine)
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DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
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Pre-activation: In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid (2.0 eq. relative to resin substitution), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF. Add DIEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes. The use of HOBt is crucial for suppressing racemization during the activation of the carboxylic acid.[1]
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Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring the Reaction: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or slightly yellow) indicates that all primary amines have been acylated.
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Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Expert Insight: The phenolic hydroxyl group of the 2-hydroxyphenyl moiety is generally left unprotected in Boc-SPPS. While it has the potential for side reactions (e.g., acylation), its lower nucleophilicity compared to the alpha-amino group, combined with the use of activation agents like HBTU/HOBt, typically prevents significant byproduct formation. However, for particularly sensitive sequences or if capping steps with highly reactive agents like acetic anhydride are used, protection of the phenol as a benzyl ether may be considered, although this adds complexity to the synthesis and final deprotection.
Conclusion
Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a highly valuable and versatile building block for the synthesis of complex peptides and other chiral molecules. Its enantioselective synthesis via asymmetric hydrogenation provides a reliable route to this compound in high optical purity. When utilized in solid-phase peptide synthesis, it allows for the introduction of a unique structural motif that can enhance the pharmacological properties of the target molecule. The protocols and data presented in this guide are intended to empower researchers to effectively incorporate this compound into their drug discovery and development programs.
References
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Reid, J. A., & Resnick, L. (Year). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Available at: [Link]
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Li, P., Zhou, M., Zhao, Q., Wu, W., Hu, X., Dong, X.-Q., & Zhang, X. (2019). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(23), 9479–9483. Available at: [Link]
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AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]
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Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Lühr, S., Holz, J., Zayas, O., Wendisch, V., & Börner, A. (2012). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. Tetrahedron: Asymmetry, 23(17), 1301–1319. Available at: [Link]
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Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10475. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. Available at: [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
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